N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine
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Overview
Description
N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine is a chemical compound that has generated significant interest among scientists due to its unique physical and chemical properties. It has a molecular formula of C14H22N2 .
Molecular Structure Analysis
The molecular structure of N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine is represented by the InChI code:1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2
. The molecular weight is 218.34 g/mol .
Scientific Research Applications
Electrochemical Applications
The derivatization of electrode surfaces with N,N,N′,N′-tetraalkyl-1,4-benzenediamine derivatives, including compounds structurally related to N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine, has been explored for enhancing electrochemical properties. Buchanan et al. (1983) synthesized surface derivatizing reagents to modify electrodes, improving their electrochemical response and stability. This modification facilitates redox reactions and could be beneficial for electrochemical sensors and devices (Buchanan et al., 1983).
Organic Synthesis and Catalysis
In the realm of organic synthesis, compounds structurally akin to N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine have been used as intermediates or catalysts. Kajimoto et al. (1970) reported the reaction of cyclohexyl isocyanide with π-allylpalladium chloride, showcasing the utility of cyclohexyl-containing compounds in catalyzing organic transformations (Kajimoto et al., 1970).
Material Science and Sensor Development
Compounds related to N-1-Cyclohexyl-N-1-ethyl-1,4-benzenediamine have been explored for their photophysical properties and potential applications in sensors. Zhou et al. (2012) designed water-soluble sulfonato-Salen-type ligands derived from different diamines for use as fluorescence sensors for Cu^2+ in water and living cells, highlighting the versatility of cyclohexyl and ethylenediamine derivatives in developing sensitive and selective sensors (Zhou et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is commonly used as an antioxidant in rubber products , suggesting that its targets could be reactive oxygen species or related compounds that cause oxidative damage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine. For instance, exposure to air and sunlight can gradually darken the compound . Therefore, it should be stored away from heat sources and in a dry, well-ventilated place .
properties
IUPAC Name |
4-N-cyclohexyl-4-N-ethylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h8-11,13H,2-7,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDARUXWNKRPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Cyclohexyl-N1-ethylbenzene-1,4-diamine |
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